Choline hydroxide
Overview
Description
Choline hydroxide is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]+OH−. It is also known as choline base. This compound is a quaternary ammonium salt, consisting of choline cations and hydroxide anions. This compound is a bifunctional compound, meaning it contains both a quaternary ammonium functional group and a hydroxyl functional group. It is typically encountered as a colorless viscous hydrated syrup that smells of trimethylamine. Aqueous solutions of this compound are stable but can slowly break down to ethylene glycol, polyethylene glycols, and trimethylamine .
Mechanism of Action
Target of Action
Choline hydroxide, a derivative of choline, primarily targets the central nervous system (CNS) as it is a precursor to acetylcholine (ACh), a key neurotransmitter . It also plays a significant role in lipid metabolism, particularly in the formation of lecithin, a key lipid .
Mode of Action
This compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
This compound affects several metabolic pathways. It is essential for good nerve conduction throughout the CNS as it is a precursor to acetylcholine (ACh) . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .
Pharmacokinetics
It is known that choline, the parent compound of this compound, is needed for gallbladder regulation, liver function, and lecithin formation . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .
Action Environment
This compound is a quaternary ammonium salt, consisting of choline cations and hydroxide anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It forms an ionic liquid . The cation of this salt, choline, occurs naturally in living beings . It is used in industry as a pH regulating agent and as an eco-friendly, biodegradable, recyclable, and efficient catalyst for the synthesis of certain organic compounds .
Biochemical Analysis
Biochemical Properties
Choline hydroxide plays a critical role in biochemical reactions. It is essential for cell membrane structure and function and is involved in the synthesis of the neurotransmitter acetylcholine . This compound is also a major source of methyl groups in the diet, which are important for various cellular methylation reactions .
Cellular Effects
This compound influences cell function by affecting cell membrane signaling and moderating gene expression . It is also involved in the synthesis of phospholipids within cell membranes . Choline deficiency can lead to fatty liver and muscle dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a precursor for the neurotransmitter acetylcholine and as a major source of methyl groups in the diet . These methyl groups are important for various cellular methylation reactions .
Temporal Effects in Laboratory Settings
It is known that choline is necessary for good health, and dietary supplementation of choline is often required .
Dosage Effects in Animal Models
Both a decrease or increase in choline can lead to various diseases and endanger human health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is the precursor for the neurotransmitter acetylcholine and is a major source of methyl groups in the diet . These methyl groups are important for various cellular methylation reactions .
Transport and Distribution
It is known that choline is critical for cell membrane structure and function .
Subcellular Localization
It is known that choline is important for the synthesis of phospholipids within cell membranes .
Preparation Methods
Choline hydroxide can be synthesized through various methods:
From Choline Halides: This compound can be produced from choline halides, such as choline chloride, by treating them with a strong base like sodium hydroxide or potassium hydroxide.
From Choline Sulfate: Another method involves treating choline sulfate with barium hydroxide to produce this compound.
Direct Reaction: This compound can also be produced by mixing trimethylamine and water in a reactor, followed by the slow introduction of ethylene oxide.
Chemical Reactions Analysis
Choline hydroxide undergoes various chemical reactions:
Oxidation: this compound can be oxidized to produce trimethylamine oxide.
Reduction: It can be reduced to form trimethylamine.
Substitution: this compound can participate in substitution reactions where the hydroxide ion is replaced by other anions.
Common Reagents and Conditions: Common reagents include strong acids and bases, and typical conditions involve aqueous solutions at room temperature.
Major Products: Major products from these reactions include ethylene glycol, polyethylene glycols, and trimethylamine.
Scientific Research Applications
Choline hydroxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Choline hydroxide is unique among similar compounds due to its bifunctional nature, containing both a quaternary ammonium group and a hydroxyl group. Similar compounds include:
Choline Chloride: Used as a dietary supplement and in the synthesis of other choline compounds.
Tetraethylammonium Hydroxide: Used as a phase transfer catalyst and in organic synthesis.
Choline Sulfate: Used in the production of this compound and as a dietary supplement.
This compound stands out due to its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQNNOULOCVDM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047467 | |
Record name | Choline hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS] | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Choline hydroxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12980 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-41-1 | |
Record name | Choline, hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sincaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Choline hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLINE HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7THJ3EG9SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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